molecular formula C6H6N2O4 B2595404 Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate CAS No. 1849330-33-1

Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate

Cat. No.: B2595404
CAS No.: 1849330-33-1
M. Wt: 170.124
InChI Key: VMXCHXUGEQHMFP-UHFFFAOYSA-N
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Description

Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate is a heterocyclic organic compound with the molecular formula C6H6N2O4 This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate can be synthesized through several methods. One common approach involves the alkylation of methyl 3-butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate with 5-bromopentanenitrile in dimethylformamide (DMF) containing sodium hydride . This reaction typically takes place at the nitrogen atom (N1) of the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar alkylation reactions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for further applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese (IV) oxide is used as an oxidizing agent.

    Reduction: Lithium aluminum hydride is employed for reduction reactions.

    Substitution: Sodium hydride in DMF is used for alkylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyanoalkylation of the compound with 5-bromopentanenitrile yields a cyanoalkylated product .

Scientific Research Applications

Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the pyrimidine ring, which can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

methyl 2,6-dioxo-5H-pyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-5(10)3-2-4(9)8-6(11)7-3/h2H2,1H3,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXCHXUGEQHMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=O)NC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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